Cas no 4361-27-7 (3-cyclohexylprop-2-ynoic acid)
3-cyclohexylprop-2-ynoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Cyclohexylpropiolic acid
- 3-cyclohexylprop-2-ynoic acid
- 2-Propynoic acid, 3-cyclohexyl-
- 3-cyclohexylpropynoic acid
- AGN-PC-007WUB
- ANW-75408
- CTK1C8084
- Cyclohexylacetylen-carbonsaeure
- cyclohexyl-propiolic acid
- Cyclohexyl-propiolsaeure
- Hexahydrophenyl-propiolsaeure
- SureCN420248
-
- MDL: MFCD20347444
- Inchi: 1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11)
- InChI Key: KMRBXDYETYBRAQ-UHFFFAOYSA-N
- SMILES: OC(C#CC1CCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
3-cyclohexylprop-2-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM125256-1g |
3-cyclohexylpropiolic acid |
4361-27-7 | 95% | 1g |
$340 | 2021-06-15 | |
| Chemenu | CM125256-5g |
3-cyclohexylpropiolic acid |
4361-27-7 | 95% | 5g |
$1174 | 2021-06-15 | |
| Chemenu | CM125256-1g |
3-cyclohexylpropiolic acid |
4361-27-7 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM125256-5g |
3-cyclohexylpropiolic acid |
4361-27-7 | 95% | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D241582-1g |
3-Cyclohexylpropiolic acid |
4361-27-7 | 95% | 1g |
$850 | 2024-08-03 | |
| eNovation Chemicals LLC | D241582-5g |
3-Cyclohexylpropiolic acid |
4361-27-7 | 95% | 5g |
$1750 | 2024-08-03 | |
| abcr | AB484984-250 mg |
3-Cyclohexylpropiolic acid |
4361-27-7 | 250MG |
€943.80 | 2023-04-20 | ||
| TRC | C993260-10mg |
3-Cyclohexylpropiolic acid |
4361-27-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993260-50mg |
3-Cyclohexylpropiolic acid |
4361-27-7 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C993260-100mg |
3-Cyclohexylpropiolic acid |
4361-27-7 | 100mg |
$ 185.00 | 2022-06-06 |
3-cyclohexylprop-2-ynoic acid Suppliers
3-cyclohexylprop-2-ynoic acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3-cyclohexylprop-2-ynoic acid
Introduction to 3-Cyclohexylpropiolic Acid (CAS No: 4361-27-7)
3-Cyclohexylpropiolic acid, with the chemical formula C₉H₁₀O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structural properties, characterized by a cyclohexyl group attached to a propiolic acid moiety, make it a valuable intermediate in the synthesis of various bioactive molecules. The compound is identified by its CAS number 4361-27-7, which serves as a unique identifier in chemical databases and literature. This introduction delves into the compound's chemical properties, synthesis methods, and its emerging applications in medicinal chemistry and drug development.
The molecular structure of 3-cyclohexylpropiolic acid consists of a cyclohexane ring substituted with a propionic acid derivative. This configuration imparts both lipophilicity and acidity, making it a versatile building block for more complex molecules. The presence of the cyclohexyl group enhances the compound's solubility in organic solvents, while the propiolic acid moiety provides a reactive site for further functionalization. These characteristics have garnered interest from researchers exploring novel synthetic pathways and pharmacological applications.
In recent years, 3-cyclohexylpropiolic acid has been explored as a key intermediate in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The cyclohexyl group can be easily modified through various chemical reactions, such as alkylation, acylation, or oxidation, allowing for the creation of diverse molecular architectures. This flexibility has made it particularly useful in the development of new drug candidates targeting various therapeutic areas.
One of the most compelling aspects of 3-cyclohexylpropiolic acid is its role in the synthesis of bioactive molecules with potential therapeutic effects. For instance, researchers have utilized this compound to develop novel inhibitors of enzymes involved in inflammatory pathways. The propiolic acid moiety serves as a hydrogen bond acceptor, facilitating interactions with biological targets. Additionally, the cyclohexyl group can be tailored to optimize binding affinity and selectivity. These attributes have made 3-cyclohexylpropiolic acid a valuable asset in drug discovery efforts.
Recent studies have also highlighted the compound's utility in materials science and polymer chemistry. The unique reactivity of 3-cyclohexylpropiolic acid allows for its incorporation into polymers and coatings, enhancing their mechanical and chemical properties. For example, researchers have demonstrated its use in creating high-performance resins with improved thermal stability and durability. These findings underscore the broad applicability of 3-cyclohexylpropiolic acid beyond traditional pharmaceutical applications.
The synthesis of 3-cyclohexylpropiolic acid typically involves multi-step organic reactions starting from commercially available precursors. One common approach involves the Friedel-Crafts alkylation of cyclohexene with an acetylene derivative followed by hydrolysis to yield the desired product. Advances in catalytic methods have further refined these processes, improving yield and reducing environmental impact. These developments reflect the ongoing efforts to optimize synthetic routes for industrial-scale production.
In conclusion, 3-cyclohexylpropiolic acid (CAS No: 4361-27-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse modifications and applications, making it a cornerstone in synthetic chemistry research. As our understanding of its reactivity and functionalization capabilities continues to grow, so too will its role in developing innovative solutions across multiple scientific disciplines.
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